
N,N,3,5-Tetramethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,5-Tetramethyl-4-nitroaniline: is an organic compound with the molecular formula C10H14N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups, and the aromatic ring is substituted with two additional methyl groups and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,3,5-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is usually purified through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3,5-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N,N,3,5-Tetramethyl-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N,3,5-Tetramethyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,3,5-Tetramethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and enzyme activities. The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-nitroaniline: Similar structure but with fewer methyl groups.
3,5-Dimethyl-4-nitroaniline: Lacks the N,N-dimethyl substitution.
4-Nitroaniline: Lacks the additional methyl groups.
Uniqueness: N,N,3,5-Tetramethyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and a nitro group on the aromatic ring influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64325-04-8 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N,N,3,5-tetramethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(11(3)4)6-8(2)10(7)12(13)14/h5-6H,1-4H3 |
InChI-Schlüssel |
RMCVIDOLKAUEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


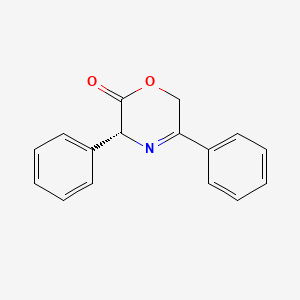
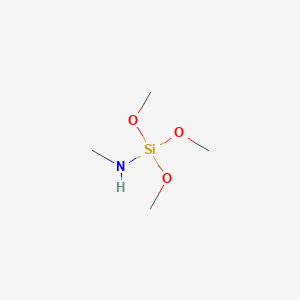

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)

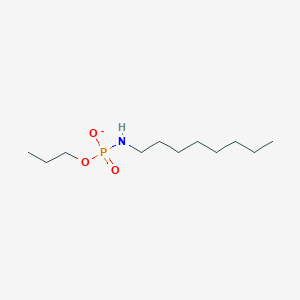
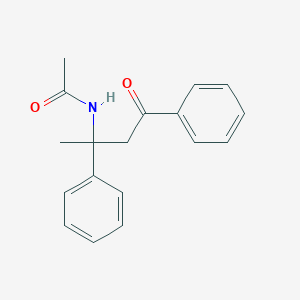
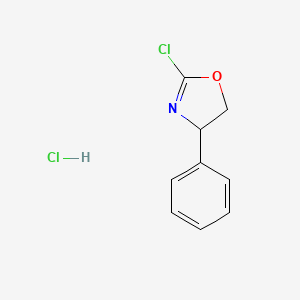
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
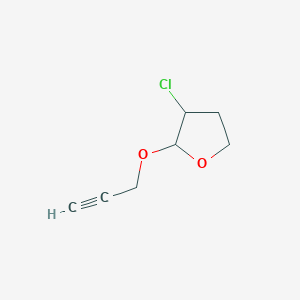


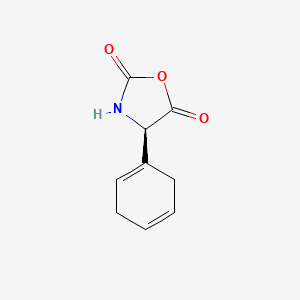
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
